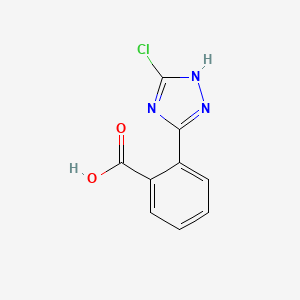
2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Overview
Description
“2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H6ClN3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, often involves reactions with carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, urea, and acid chlorides . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The triazole ring can exist in different tautomeric forms .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, have been found to exhibit various biological activities, which may be attributed to their ability to undergo a variety of chemical reactions .Scientific Research Applications
Structure-Activity Relationships and Synthesis
Secondary Interactions Analysis : Benzoic acid derivatives, including those with triazole groups, have been studied for their structural motifs and interactions. For instance, the analysis of different structural motifs through C-H...π, π...π, and hydrogen interactions provided insights into the structure-activity relationships, particularly in predicting bioactivity as Endothelin B receptor antagonists (J. Dinesh, 2013).
Synthesis of Plant Growth Regulators : Derivatives of benzoic acid with triazole groups have been synthesized for potential use as plant growth regulators. The preparation and synthesis of these compounds, including 2-(5-phenyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been explored, highlighting their potential application in agriculture (Rln Harris & J. Huppatz, 1978).
Triazolylindole Derivatives Synthesis for Antifungal Activity : Synthesis of new derivatives incorporating triazole and indole with benzoic acid has been carried out, focusing on their potential antifungal applications (I. Singh & J. Vedi, 2014).
Supramolecular and Coordination Chemistry
Supramolecular Complexes and Transition Metal Coordination : Research has been conducted on the formation of supramolecular transition metal complexes using triazole-benzoic acid derivatives. These studies explore the crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties of these complexes (Da-Wei Wang et al., 2018).
Metal-Organic Frameworks (MOFs) : Halogeno(triazolyl)zinc complexes using triazole-benzoic acid derivatives have been developed as molecular building blocks for metal-organic frameworks. These complexes are essential in constructing three-dimensional frameworks through hydrogen bonds (Jörg Lincke et al., 2009).
Medicinal Chemistry and Drug Development
Schiff Base Ligands and Metal Complexes : Schiff base ligands derived from benzoic acid and triazole have been synthesized, and their metal complexes were studied. These compounds have been evaluated for their antimicrobial activities, showcasing their potential in medicinal chemistry (B. M. Kalshetty et al., 2013).
Synthesis of Amic Acid Derivatives for Antibacterial Activity : Amic acid ligands derived from 1,2,4-triazole and benzoic acid, and their metal complexes have been synthesized and characterized. These compounds' antibacterial activities were evaluated, highlighting their potential pharmaceutical applications (A. J. Abdulghani & Suad M. Sahan, 2012).
Mechanism of Action
Target of action
1,2,4-Triazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They can act on a variety of targets, depending on their specific structure and functional groups .
Mode of action
The mode of action of 1,2,4-triazoles can vary greatly depending on the specific compound and its target. Some triazoles act by binding to enzymes or receptors, thereby modulating their activity .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazoles can be diverse, ranging from signal transduction pathways to metabolic pathways, depending on the specific compound and its target .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can vary greatly depending on their specific structure. Some triazoles are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Future Directions
The search results suggest that 1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates a promising future direction for the research and development of these compounds.
properties
IUPAC Name |
2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDVXAISXBSKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



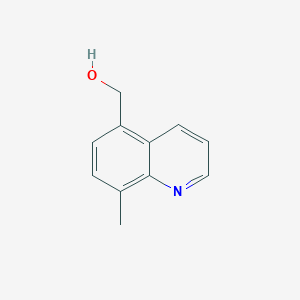
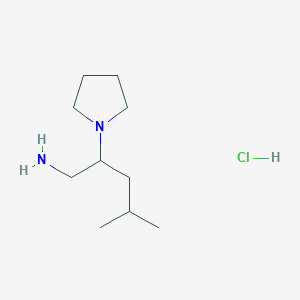

![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
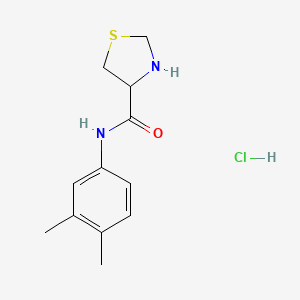
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
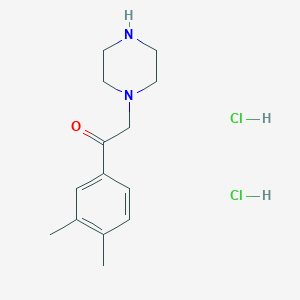
![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)

![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)
